2-amino-4-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound that features both an amino group and a triazole ring attached to a phenol moiety
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It’s known that the 1,2,4-triazole ring is a crucial component in various marketed drugs . The triazole ring can interact with biological targets through hydrogen bonding and dipole interactions, which may contribute to its wide range of biological activities .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol typically involves the condensation of 4-amino-1,2,4-triazole with a phenolic compound under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of luminescent materials and sensors for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2,4-triazole: A precursor in the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol.
2-hydroxybenzaldehyde: Another precursor used in the synthesis.
4-(4H-1,2,4-triazol-4-yl)phenol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both an amino group and a triazole ring, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound in various research fields.
Properties
CAS No. |
1146295-74-0 |
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Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-amino-4-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H8N4O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H,9H2 |
InChI Key |
IHPJMFMODYHFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)O |
Purity |
95 |
Origin of Product |
United States |
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